molecular formula C14H8O4 B191064 2,6-Dihydroxyanthraquinone CAS No. 84-60-6

2,6-Dihydroxyanthraquinone

Cat. No.: B191064
CAS No.: 84-60-6
M. Wt: 240.21 g/mol
InChI Key: APAJFZPFBHMFQR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 2,6-Dihydroxyanthraquinone, also known as Anthraflavic acid, is cytochrome P-448 . Cytochrome P-448 is an enzyme system closely associated with the activation of many chemical carcinogens .

Mode of Action

Anthraflavic acid is a potent inhibitor of the O-deethylations of ethoxycoumarin and ethoxyresorufin, both catalyzed primarily by cytochromes P-448 . It interferes with the enzyme’s activity, thereby inhibiting the activation of carcinogens.

Biochemical Pathways

It is known to inhibit α-amylase in a cell-free assay This suggests that it may interfere with carbohydrate metabolism

Pharmacokinetics

It is known that the compound’s stability and lifetime can be significantly extended in certain conditions, such as in the presence of tetramethylammonium cations (tma+) in supporting electrolytes .

Result of Action

Anthraflavic acid has been found to have diverse biological activities. It has been shown to inhibit α-amylase and cytochrome P450 activity . It also exhibits cytotoxic effects against various cancer cell lines .

Action Environment

The action, efficacy, and stability of Anthraflavic acid can be influenced by environmental factors. For instance, the presence of tetramethylammonium cations (TMA+) in supporting electrolytes can interfere with the solvation structure of Anthraflavic acid, thereby deactivating the chemical or electrochemical reduction that initiates subsequent side reactions . This strategy is effective when the concentration of Anthraflavic acid is raised to 0.4 M .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthraflavic acid can be synthesized through various methods. One common synthetic route involves the oxidation of anthracene derivatives. For instance, anthracene can be oxidized using potassium permanganate in an alkaline medium to yield anthraflavic acid .

Industrial Production Methods: Industrial production of anthraflavic acid typically involves the large-scale oxidation of anthracene or its derivatives. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Anthraflavic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anthraflavic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Anthraflavic acid is unique due to its specific hydroxylation pattern at the 2 and 6 positions, which imparts distinct chemical and biological properties. Its potent antimutagenic and anticancer activities make it a compound of significant interest in scientific research .

Properties

IUPAC Name

2,6-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-7-1-3-9-11(5-7)14(18)10-4-2-8(16)6-12(10)13(9)17/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAJFZPFBHMFQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6036546
Record name 2,6-Dihdroxyanthraquinone
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84-60-6
Record name 2,6-Dihydroxyanthraquinone
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Record name 2,6-Dihydroxyanthraquinone
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Record name Anthraflavic acid
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Record name 9,10-Anthracenedione, 2,6-dihydroxy-
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Record name 2,6-Dihdroxyanthraquinone
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Record name 2,6-dihydroxyanthraquinone
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Record name 2,6-DIHYDROXYANTHRAQUINONE
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Synthesis routes and methods

Procedure details

1-hydroxycyclohexyl phenyl ketone; 1,5-dihydroxyanthraquinone; 1,3-diphenyl-1,3-propanedione;
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: Anthraflavic acid exhibits its effects through various mechanisms depending on the target.

  • Inhibition of α-amylase: Molecular docking studies have shown that anthraflavic acid exhibits a considerable binding affinity to α-amylase, suggesting its potential as an inhibitor. [, ] This inhibition can be beneficial in managing Type 2 diabetes mellitus.
  • Cytotoxic effects on breast cancer cells: Anthraflavic acid has demonstrated significant cytotoxic effects against various human breast carcinoma cell lines (MCF-7, CAMA-1, SK-BR-3, MDA-MB-231, AU565, and Hs 281.T) in a time- and concentration-dependent manner. [, ] This anti-cancer effect is suggested to be linked to its antioxidant properties. []
  • Inhibition of epidermal xenobiotic metabolism: Anthraflavic acid, along with other plant phenols, has been found to inhibit epidermal cytochrome P450-dependent monooxygenases, specifically aryl hydrocarbon hydroxylase (AHH) activity. [] This inhibition can potentially reduce the carcinogenic effects of polycyclic aromatic hydrocarbons (PAHs) in the skin.

A:

  • Spectroscopic data: Anthraflavic acid has been characterized using various spectroscopic techniques, including UV-Vis spectroscopy, Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. [, , ]

ANone: Anthraflavic acid has been successfully incorporated into various materials and applications:

  • Thin films: Anthraflavic acid has been used as a dopant in thin films of silicon phthalocyanines for potential use in luminescent devices. [] It has also been used in the synthesis of charge-transfer donor-acceptor systems based on Curtis-type complexes for conductivity measurements in thin-film form. []
  • Solid-state devices: Anthraflavic acid-doped titanyl/vanadyl phthalocyanine has been used to fabricate solid-state devices on recycled Tetrapak and graphite electrodes. []
  • Redox flow batteries: Anthraflavic acid has shown promise as an anolyte material in alkaline redox flow batteries, particularly when paired with ferrocyanide as the catholyte. [, , ]

ANone:

  • Molecular docking: This method has been employed to study the interaction of anthraflavic acid with α-amylase, revealing its potential as an enzyme inhibitor. [, ]
  • Density Functional Theory (DFT): DFT calculations have been used to investigate the ground state hydrogen conformations and vibrational analysis of anthraflavic acid isomers. []
  • Molecular modeling: This technique has been utilized to understand the increased thermal stabilities of DNA G-quadruplexes with anthraquinone insertions, including those derived from anthraflavic acid. []

A: Studies have shown that the position of hydroxyl groups on the anthraquinone ring significantly influences the biological activity of anthraflavic acid and its isomers. [, ] For instance, while anthraflavic acid (2,6-dihydroxyanthraquinone) exhibits inhibitory effects on PAH metabolism, other dihydroxyanthraquinone isomers like 1,4-dihydroxyanthraquinone have different activities. [, ] Additionally, the presence and type of substituents on the anthracene molecule impact its binding affinity to human serum albumin. []

A: Research suggests that anthraflavic acid can degrade in alkaline solutions used in redox flow batteries, highlighting the need for stabilization strategies. [] Furthermore, exploring various formulation approaches, such as encapsulation techniques, might be beneficial to improve solubility, bioavailability, and stability for different applications.

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